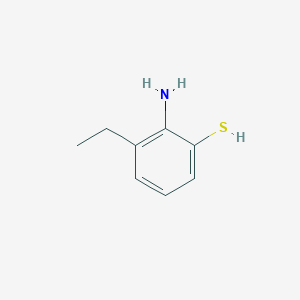

2-Amino-3-ethylbenzene-1-thiol

Descripción general

Descripción

2-Amino-3-ethylbenzene-1-thiol, also known as AET, is a chemical compound used in scientific research. AET is a derivative of benzene and thiol, and it has a molecular formula of C9H13NS. AET is commonly used as a reducing agent in biochemical and physiological experiments due to its unique properties.

Mecanismo De Acción

2-Amino-3-ethylbenzene-1-thiol acts as a reducing agent by donating electrons to other molecules. In the reduction of disulfide bonds, 2-Amino-3-ethylbenzene-1-thiol donates a pair of electrons to the sulfur atoms in the disulfide bond, causing it to break and form two thiol groups. In the reduction of nitro groups, 2-Amino-3-ethylbenzene-1-thiol donates a pair of electrons to the nitrogen atom, causing it to lose its positive charge and become a neutral amine.

Efectos Bioquímicos Y Fisiológicos

2-Amino-3-ethylbenzene-1-thiol has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. 2-Amino-3-ethylbenzene-1-thiol has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases. Additionally, 2-Amino-3-ethylbenzene-1-thiol has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 2-Amino-3-ethylbenzene-1-thiol in lab experiments is its specificity for reducing disulfide bonds. 2-Amino-3-ethylbenzene-1-thiol does not react with other functional groups, which allows for precise control over the reduction reaction. Additionally, 2-Amino-3-ethylbenzene-1-thiol is relatively stable and easy to handle, which makes it a popular choice for reducing agents.

One of the limitations of using 2-Amino-3-ethylbenzene-1-thiol in lab experiments is its toxicity. 2-Amino-3-ethylbenzene-1-thiol can cause skin and eye irritation, and it is toxic if ingested or inhaled. Therefore, proper safety precautions must be taken when handling 2-Amino-3-ethylbenzene-1-thiol. Additionally, 2-Amino-3-ethylbenzene-1-thiol is not effective in reducing all types of disulfide bonds, which limits its use in certain experiments.

Direcciones Futuras

There are several future directions for the use of 2-Amino-3-ethylbenzene-1-thiol in scientific research. One area of interest is the use of 2-Amino-3-ethylbenzene-1-thiol in the study of protein folding and misfolding. 2-Amino-3-ethylbenzene-1-thiol can be used to selectively reduce disulfide bonds in misfolded proteins, which may help to identify the cause of protein misfolding and aid in the development of treatments for protein misfolding diseases.

Another area of interest is the use of 2-Amino-3-ethylbenzene-1-thiol in the synthesis of pharmaceuticals. 2-Amino-3-ethylbenzene-1-thiol can be used to selectively reduce nitro groups in organic compounds, which is an important step in the synthesis of many pharmaceuticals. Further research in this area may lead to the development of new and more efficient methods for synthesizing pharmaceuticals.

Conclusion

In conclusion, 2-Amino-3-ethylbenzene-1-thiol is a chemical compound that is widely used in scientific research as a reducing agent. 2-Amino-3-ethylbenzene-1-thiol has unique properties that make it useful in the study of protein structure and function, the synthesis of pharmaceuticals, and biochemical assays. While 2-Amino-3-ethylbenzene-1-thiol has several advantages in lab experiments, it also has limitations and safety concerns that must be addressed. Further research in the use of 2-Amino-3-ethylbenzene-1-thiol may lead to new discoveries and advancements in the field of scientific research.

Métodos De Síntesis

2-Amino-3-ethylbenzene-1-thiol can be synthesized through various methods, including the reduction of 2-nitro-3-ethylbenzenethiol and the reaction of 2-bromo-3-ethylbenzenethiol with ammonia. The most common method for synthesizing 2-Amino-3-ethylbenzene-1-thiol is through the reduction of 2-nitro-3-ethylbenzenethiol using sodium dithionite. The reaction takes place in an aqueous solution at room temperature, and the product is purified through recrystallization.

Aplicaciones Científicas De Investigación

2-Amino-3-ethylbenzene-1-thiol is widely used in scientific research as a reducing agent. It is commonly used to reduce disulfide bonds in proteins, which allows for the study of protein structure and function. 2-Amino-3-ethylbenzene-1-thiol is also used to reduce nitro groups in organic compounds, which is important in the synthesis of pharmaceuticals. Additionally, 2-Amino-3-ethylbenzene-1-thiol is used as a fluorescent probe in biochemical assays to detect thiol-containing molecules.

Propiedades

IUPAC Name |

2-amino-3-ethylbenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-6-4-3-5-7(10)8(6)9/h3-5,10H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCFOOVGHZNMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622272 | |

| Record name | 2-Amino-3-ethylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-ethylbenzene-1-thiol | |

CAS RN |

139331-76-3 | |

| Record name | 2-Amino-3-ethylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139331-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-ethylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.